molecular formula C22H30O4 B1250689 Heptemerone G

Heptemerone G

Cat. No.: B1250689
M. Wt: 358.5 g/mol
InChI Key: ARPMJUSHFPKJRY-YPVJZLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptemerone G is a natural product found in Coprinellus heptemerus with data available.

Scientific Research Applications

Biological Activities and Antifungal Properties

Heptemerone G, a novel diterpenoid isolated from the broth of submerged cultures of Coprinus heptemerus, exhibits significant biological activities, particularly antifungal properties. It effectively inhibits fungal germination, notably in water-based assays, showcasing potent activity with minimum inhibitory concentrations (MICs) starting at 1 µg/ml. Additionally, this compound and its counterparts demonstrated plant protective activity against Magnaporthe grisea, a pathogenic fungus, in leaf segment assays, while exhibiting moderate cytotoxic activities and no phytotoxic effects (Kettering et al., 2005).

Synthetic Approaches

The chemical synthesis of this compound has been a subject of research, highlighting the compound's structural complexity and the challenge it poses to synthetic chemists. A notable achievement in this domain is the enantioselective synthesis of the key bicyclic building block for this compound, utilizing 2-furyl methyl carbinol and (S)-4-hydroxy-2-methylcyclopent-2-en-1-one as starting materials. This synthetic route underscores the chemical interest in this compound and its structural analogs, paving the way for further biological and pharmacological studies (Michalak & Wicha, 2013).

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(3R,3aR,5aR,8S)-9-formyl-3a,5a-dimethyl-1-oxo-3-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-benzo[f]azulen-8-yl] acetate

InChI

InChI=1S/C22H30O4/c1-13(2)16-11-19(25)18-10-17-15(12-23)20(26-14(3)24)6-7-21(17,4)8-9-22(16,18)5/h10,12-13,16,20H,6-9,11H2,1-5H3/t16-,20+,21+,22-/m1/s1

InChI Key

ARPMJUSHFPKJRY-YPVJZLTNSA-N

Isomeric SMILES

CC(C)[C@H]1CC(=O)C2=CC3=C([C@H](CC[C@]3(CC[C@]12C)C)OC(=O)C)C=O

Canonical SMILES

CC(C)C1CC(=O)C2=CC3=C(C(CCC3(CCC12C)C)OC(=O)C)C=O

Synonyms

heptemerone G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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